2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline
Description
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDIUDDDNBDZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline typically involves the reaction of benzotriazole with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where benzotriazole is reacted with a halomethyl aniline under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The benzotriazole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various halogenated or sulfonated compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural characteristics make it an important intermediate in developing new materials and catalysts.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have demonstrated its potential to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate enzyme activities or receptor functions, making it a candidate for drug development .
Antimicrobial Activity:
A study published in the Journal of Antibiotics found that derivatives of benzotriazole exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Candida albicans .
Anticancer Properties:
The anticancer potential of compounds containing the benzotriazole scaffold has been investigated extensively. These compounds can inhibit cancer cell proliferation by interacting with DNA and inhibiting topoisomerase enzymes critical for DNA replication. This interaction may lead to cell cycle arrest and apoptosis in cancer cells .
Medicine
In medicinal chemistry, derivatives of this compound are being explored as drug candidates due to their ability to interact with specific enzymes and receptors. The compound's structural modifications have been shown to enhance its biological activity against various diseases .
Industrial Applications
The compound is also utilized in producing dyes, pigments, and other specialty chemicals due to its stability and reactivity. Its applications in the industry highlight its versatility beyond academic research .
Case Study 1: Antimicrobial Evaluation
A study synthesized several benzotriazole derivatives and evaluated their antimicrobial properties. The results indicated that specific derivatives had potent antibacterial effects against multiple bacterial strains, establishing their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of benzotriazole derivatives revealed that certain compounds could effectively inhibit tumor growth in vitro by targeting DNA replication mechanisms. These findings suggest promising avenues for developing anticancer therapies based on this compound .
Comparative Data Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Valuable intermediate for new materials |
| Biology | Antimicrobial activity | MICs as low as 12.5 μg/mL against Candida albicans |
| Anticancer properties | Inhibits topoisomerase enzymes leading to cancer cell apoptosis | |
| Medicine | Drug candidate exploration | Modifications enhance biological activity |
| Industry | Production of dyes/pigments | Stable and reactive properties suitable for industrial applications |
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with various binding sites.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Features
The table below summarizes key structural differences between 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline and related compounds:
Key Observations:
- Triazole vs. Benzotriazole : Compounds with 1,2,4-triazole (e.g., CAS 119192-10-8) lack the fused benzene ring, reducing steric bulk and electron-withdrawing effects compared to benzotriazole derivatives .
- Hybrid Systems : The indole-triazole-aniline hybrid () demonstrates how aromatic extensions (e.g., indole) enhance π-π stacking and hydrogen bonding, critical for kinase inhibition .
Physicochemical Properties
- Solubility and Stability: Benzotriazole derivatives generally exhibit low solubility in polar solvents due to aromatic stacking, whereas non-benzannulated triazoles (e.g., 1,2,4-triazole) may offer improved solubility .
- Melting Points : The para-substituted 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline has a melting point of 124–126°C (), but data for the target compound are unavailable, limiting direct comparison.
Biological Activity
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, while also examining its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a benzotriazole moiety linked to an aniline group. This unique structure allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4 |
| Molecular Weight | 198.21 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating several benzotriazole derivatives, it was found that they possess both antibacterial and antifungal activities against various strains.
Case Study: Antimicrobial Evaluation
In a study published in Journal of Antibiotics, researchers synthesized a series of benzotriazole derivatives and tested their activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Candida albicans and exhibited potent antibacterial activity against Bacillus subtilis .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Compounds containing the benzotriazole scaffold have shown promise in inhibiting cancer cell proliferation through various mechanisms.
The mechanism involves the compound's ability to interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Antiviral Activity
Recent studies have explored the antiviral properties of benzotriazole derivatives. For instance, a study on benzotriazole-based compounds revealed their effectiveness against viral infections by inhibiting viral replication processes .
Case Study: Antiviral Evaluation
In vitro studies indicated that certain derivatives exhibited significant antiviral activity against herpes simplex virus (HSV) and other viral pathogens. The compounds were noted for their ability to disrupt viral entry into host cells and inhibit viral enzyme functions .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzotriazole or aniline portions can significantly influence biological efficacy.
| Modification | Effect on Activity |
|---|---|
| Substituents on Benzene Ring | Increased antibacterial potency |
| Variations in Benzotriazole Substituents | Enhanced anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, introducing an amino group to the benzotriazole scaffold under alkaline conditions (e.g., NaOH in THF or DMF) at controlled temperatures (e.g., 60–80°C) yields derivatives with varying chain lengths. Optimizing solvent polarity and reaction time improves purity, as evidenced by melting point consistency (mp 124–126°C for related analogs) .
Q. How can the structure of this compound be confirmed using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Parameters such as bond lengths, angles, and torsional conformations of the benzotriazole and aniline moieties can be analyzed. For example, mean σ(C–C) = 0.003 Å and R factor = 0.046 ensure accuracy in structural determination .
Advanced Research Questions
Q. What molecular interactions drive the high binding affinity of this compound derivatives with EGFR and RET in non-small cell lung cancer (NSCLC)?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) reveal that the compound’s indole and aniline fragments form hydrogen bonds and π-stacking interactions with EGFR (binding energy: −9.7 kcal/mol) and RET (−8.7 kcal/mol). Visualization tools like Discovery Studio confirm these interactions stabilize the active site .
Q. How do structural modifications of the benzotriazole and aniline moieties affect the compound’s inhibitory activity against SARS-CoV-2 main protease?
- Methodology : Enzymatic assays (e.g., Ki measurements) show substituent effects. For instance, 2-[(1H-1,2,3-benzotriazol-1-yloxy)carbonyl]aniline exhibits a Ki of 0.0000195 M, outperforming analogs with bulkier groups. Modifications altering electron density or steric hindrance at the benzotriazole N1 position significantly impact inhibitory potency .
Q. What strategies resolve contradictions in activity data between in vitro enzyme assays and cellular models for this compound?
- Methodology : Cross-validate results using orthogonal assays. For example, discrepancies in IC50 values may arise from differences in cellular uptake or metabolic stability. Combine surface plasmon resonance (SPR) for binding kinetics with cell-based viability assays (e.g., MTT) to correlate target engagement with functional outcomes .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodology : Systematic substitution at the benzotriazole methyl or aniline positions (e.g., introducing halogens or sulfonyl groups) followed by comparative activity profiling. For example, adding indole moieties enhances π-stacking, while polar substituents improve solubility without compromising binding .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational docking predictions for this compound?
- Methodology : Crystallography captures static conformations, whereas docking simulations may overlook flexible loops or solvent effects. Refine docking parameters using crystallographic B-factors and explicit solvent models (e.g., TIP3P water) to improve agreement .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
